molecular formula C10H16N2OS B6898712 5-Methyl-3-(1,4-thiazepan-4-ylmethyl)-1,2-oxazole

5-Methyl-3-(1,4-thiazepan-4-ylmethyl)-1,2-oxazole

Cat. No.: B6898712
M. Wt: 212.31 g/mol
InChI Key: JSDWXPSKDZDDCF-UHFFFAOYSA-N
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Description

5-Methyl-3-(1,4-thiazepan-4-ylmethyl)-1,2-oxazole is a synthetic organic compound that features a unique combination of a thiazepane ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(1,4-thiazepan-4-ylmethyl)-1,2-oxazole typically involves the formation of the thiazepane ring followed by the introduction of the oxazole moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(1,4-thiazepan-4-ylmethyl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Methyl-3-(1,4-thiazepan-4-ylmethyl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, such as acting as a precursor for drug development or as an active pharmaceutical ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(1,4-thiazepan-4-ylmethyl)-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
  • (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one

Uniqueness

Compared to similar compounds, 5-Methyl-3-(1,4-thiazepan-4-ylmethyl)-1,2-oxazole is unique due to its specific combination of a thiazepane ring and an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-3-(1,4-thiazepan-4-ylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-9-7-10(11-13-9)8-12-3-2-5-14-6-4-12/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDWXPSKDZDDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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